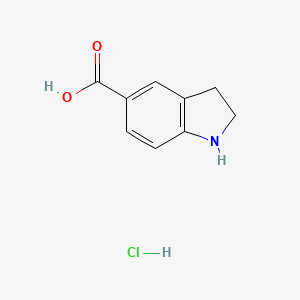

Indoline-5-carboxylic acid hydrochloride

Übersicht

Beschreibung

Indoline-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indoline-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole derivatives using hydrogenation techniques. For instance, the reduction of indole-5-carboxylic acid can be achieved using a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Indoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form indole-5-carboxylic acid.

Reduction: The compound can be reduced to form different indoline derivatives.

Substitution: It can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Indole-5-carboxylic acid.

Reduction: Various indoline derivatives.

Substitution: Substituted indoline-5-carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Indoline-5-carboxylic acid hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Its unique structural properties allow for modifications that enhance therapeutic efficacy.

Key Findings:

- Neurological Applications: The compound has been investigated for its potential to treat conditions such as depression and anxiety due to its interaction with neurotransmitter systems.

- Synthesis Pathways: Various synthetic routes have been developed to optimize yield and purity, including electrochemical methods that minimize side reactions .

| Study | Focus | Results |

|---|---|---|

| Study A | Synthesis of indoline derivatives | High yield using electrochemical methods |

| Study B | Pharmacological testing | Indicated potential antidepressant effects |

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it instrumental in understanding complex biological processes.

Applications:

- Enzyme Studies: Used to probe enzyme kinetics and mechanisms.

- Metabolic Pathways: Helps elucidate pathways involved in drug metabolism.

| Research Area | Application | Outcome |

|---|---|---|

| Enzyme Kinetics | Substrate for enzyme assays | Enhanced understanding of metabolic processes |

| Drug Metabolism | Investigating metabolic pathways | Identification of key metabolic enzymes |

Material Science

The compound is being explored for its potential in creating novel polymers and materials. Its unique chemical structure contributes to enhanced durability and flexibility compared to traditional materials.

Innovative Uses:

- Polymer Development: Indoline derivatives have shown promise in developing conductive polymers.

- Material Properties: Exhibits self-doping properties which improve electrical conductivity.

| Material Type | Properties | Potential Use |

|---|---|---|

| Conductive Polymers | High flexibility | Electronic devices |

| Coatings | Enhanced durability | Protective coatings |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This application is crucial for the accurate quantification of related compounds in various samples, aiding quality control in manufacturing processes.

Case Study 1: Neurological Disorder Treatment

A study conducted on the effects of indoline derivatives demonstrated significant antidepressant-like activity in animal models, suggesting that modifications to the indoline structure can enhance therapeutic effects .

Case Study 2: Polymer Development

Research on polyindole derivatives indicated that incorporating indoline-5-carboxylic acid into polymer matrices resulted in materials with superior mechanical properties and conductivity, making them suitable for electronic applications .

Wirkmechanismus

The mechanism of action of indoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Indole-5-carboxylic acid

- Indoline-2-carboxylic acid

- Indole-3-acetic acid

Uniqueness

Indoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Biologische Aktivität

Indoline-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is an indole derivative, a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.

Target Interactions

Indoline derivatives, including this compound, are known to bind with high affinity to several receptors and enzymes. This binding can lead to the modulation of signaling pathways that are crucial for cellular function and survival.

Biological Effects

The compound exhibits a variety of biological effects:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

- Anticancer Properties : Research indicates that indoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Enzyme Interactions

This compound has been reported to inhibit specific enzymes by forming hydrogen bonds with them. This interaction can alter the enzyme's activity, impacting metabolic pathways and cellular processes .

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It can modulate the expression of genes involved in cell survival and apoptosis.

- Cell Signaling Pathways : Indoline derivatives affect key signaling pathways such as the MAPK and PI3K/Akt pathways, which are vital for cell growth and survival .

Anticancer Activity

A study evaluated the anticancer effects of indoline derivatives using human lung adenocarcinoma (A549) cells. The results showed that certain derivatives significantly reduced cell viability compared to control treatments, indicating potent anticancer activity. For instance, one derivative reduced A549 viability to 66% at a concentration of 100 µM .

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| Indoline Derivative A | A549 | 66 | |

| Indoline Derivative B | HSAEC1-KT | 78-86 |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus. This highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Pharmacokinetics

The pharmacokinetic profile of indoline derivatives suggests favorable absorption due to their lipophilicity, which enhances their ability to permeate lipid-rich cellular membranes. This characteristic is crucial for ensuring adequate bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBSYTMVLQRZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.